N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The molecular formula of “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide” is C16H14N2O4S2 . This indicates that the compound contains 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight and other characteristics. The average molecular weight of “this compound” is 362.423 Da .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of nerve impulses by breaking down acetylcholine, a neurotransmitter. This compound also targets Aβ 1-42 aggregation , which is associated with Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, reducing the enzyme’s activity and slowing down the breakdown of acetylcholine. It also inhibits Aβ 1-42 aggregation, which can help prevent the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine. By inhibiting Aβ 1-42 aggregation, it can potentially prevent the disruption of cellular processes and neuronal death caused by amyloid plaques .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission. This can help improve cognitive functions like memory and attention. The inhibition of Aβ 1-42 aggregation can prevent the formation of amyloid plaques, potentially slowing down the progression of Alzheimer’s disease . The compound has also shown low toxicity and can impede loss of cell viability elicited by H₂O₂ neurotoxicity in SHSY-5Y cells .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-24(20,21)12-7-8-13-14(9-12)23-16(17-13)18-15(19)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCIHGRNMZJPFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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